molecular formula C9H28O3Si4 B3068643 dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane CAS No. 68037-59-2

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

Cat. No.: B3068643
CAS No.: 68037-59-2
M. Wt: 296.66 g/mol
InChI Key: JFYVSVZSPWHVHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane typically involves the reaction of trimethylsilyl chloride with silanol-containing compounds under anhydrous conditions. The reaction is usually catalyzed by a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Organic Synthesis
Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane serves as a reagent in organic synthesis. It is particularly useful for protecting hydroxyl groups during multi-step synthesis processes. This protection is crucial in preventing unwanted reactions that could compromise the integrity of the desired product.

Reactivity and Mechanisms
The compound can undergo various chemical reactions, including:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where trimethylsilyloxy groups are replaced by other nucleophiles.
  • Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of silanols and siloxanes.
Reaction TypeDescription
SubstitutionInvolves replacing trimethylsilyloxy groups
HydrolysisForms silanols and siloxanes

Biological Applications

Modification of Biomolecules
In biological research, this compound is utilized to modify biomolecules to enhance their stability and solubility. The incorporation of trimethylsilyloxy groups can improve the hydrophobicity of biomolecules, facilitating their use in various applications such as drug formulation and delivery systems.

Drug Delivery Systems
Due to its biocompatibility, this compound is employed in developing drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release and improved therapeutic efficacy.

Industrial Applications

High-Performance Materials
The compound is widely used in the production of high-performance materials such as coatings, adhesives, and sealants. Its unique properties contribute to enhanced durability and resistance to environmental factors.

Surface Modification
this compound modifies surface properties of substrates, improving adhesion and hydrophobicity. This modification is crucial in applications such as:

  • Microfluidic Devices: Enhanced hydrophilicity facilitates aqueous buffer flow.
  • Cosmetic Formulations: Used in products for skin care due to its ability to form stable emulsions.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into a polymer matrix improved the solubility and bioavailability of poorly soluble drugs. The compound's ability to form stable complexes with active pharmaceutical ingredients (APIs) led to enhanced drug release profiles.

Case Study 2: Surface Coating Applications

Research on surface coatings revealed that using this compound significantly increased the water repellency of treated surfaces. The application of coatings containing this compound showed a marked improvement in durability against weathering compared to traditional coatings.

Mechanism of Action

The mechanism of action of dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and enhancement of the physical properties of materials . The compound’s hydrophobic nature also plays a crucial role in its ability to modify surfaces and interfaces .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 141-62-8 (as per ).
  • Structure : The compound features a central silicon atom bonded to multiple trimethylsilyloxy (TMSO) groups and methyl substituents. Its systematic name reflects a branched siloxane structure with alternating dimethyl and TMSO linkages.
  • Applications : Primarily used as a silicon carrier fluid in active lotions and creams, highlighting its role in personal care formulations .

Key Properties :

  • Volatility : Likely low due to high molecular weight and multiple bulky substituents, as inferred from retention times of structurally similar compounds in gas chromatography (e.g., bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane at 38.75 min) .
  • Reactivity : Expected to exhibit moderate hydrolysis resistance compared to chlorosilanes (e.g., dimethyldichlorosilane in ) but higher than fully saturated siloxanes like hexamethyldisiloxane .

Structural Analogues in Siloxane Chemistry

A comparative analysis of key siloxane derivatives is provided below:

Compound Name CAS No. Key Features Applications Volatility (GC Retention Time) Reactivity
Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane 141-62-8 Branched siloxane with TMSO and methyl groups Silicon carrier fluid in cosmetics Not explicitly listed (est. >35 min) Moderate hydrolysis resistance
Hexamethyldisiloxane 107-46-0 Linear structure: (CH₃)₃Si-O-Si(CH₃)₃ Solvent, lubricant, and heat-transfer fluid ~24–29 min (inferred from ) Low reactivity, stable under ambient conditions
Bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane N/A Highly branched with two TMSO groups and dimethyl linkages Likely specialty polymer precursor 38.75 min Higher steric hindrance, slow hydrolysis
[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane 127947-26-6 Epoxy-functionalized siloxane Crosslinking agent in adhesives and coatings N/A High reactivity due to epoxy group
Trimethyl(octadecyloxy)silane 18748-98-6 Long alkyl chain (C18) attached to siloxane backbone Hydrophobic surface treatment N/A Low reactivity, lipophilic

Functional and Performance Differences

  • Volatility :
    • The target compound’s high molecular weight and branching result in lower volatility compared to linear siloxanes like hexamethyldisiloxane. However, it is more volatile than long-chain alkyl derivatives (e.g., trimethyl(octadecyloxy)silane) .
  • Thermal Stability :
    • Branched siloxanes generally exhibit superior thermal stability to linear analogs. The TMSO groups in the target compound enhance this property, making it suitable for high-temperature formulations .
  • Chemical Reactivity :
    • Unlike epoxy-functionalized siloxanes (), the target compound lacks reactive moieties, limiting its use in crosslinking applications. However, its hydrolytic stability exceeds that of chlorosilanes (e.g., dimethyldichlorosilane in ), which readily react with moisture .

Research Findings and Industrial Relevance

  • Cosmetic Formulations : The compound’s role as a carrier fluid stems from its ability to enhance the spreadability and stability of active ingredients without reacting with them .
  • Comparative Performance : In gas chromatography, analogs like bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane show higher retention times (38.75 min), confirming the inverse relationship between molecular complexity and volatility .
  • Emerging Alternatives : Epoxy-functionalized siloxanes (e.g., ) are gaining traction in niche applications but lack the thermal stability required for cosmetics .

Biological Activity

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane, an organosilicon compound, has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by its multiple trimethylsilyloxy groups, which contribute to its chemical inertness, thermal stability, and hydrophobicity. The IUPAC name is dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane, with a molecular formula of C10H30O3Si4C_{10}H_{30}O_3Si_4 and a molecular weight of 362.83 g/mol. Its structure can be represented as follows:

SMILES C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C\text{SMILES }C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

This compound interacts with biological molecules through several mechanisms:

  • Stabilization of Biomolecules : The compound enhances the stability and solubility of biomolecules, making it useful in drug delivery systems.
  • Surface Modification : It modifies surfaces to improve biocompatibility and reduce protein adsorption, which is crucial in biomedical applications.
  • Chemical Inertness : Its inert nature allows for minimal interaction with biological systems unless intended.

Applications in Research and Medicine

  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs facilitates the development of effective drug delivery systems.
  • Biomolecule Modification : It is employed in the modification of proteins and nucleic acids to enhance their therapeutic efficacy.
  • Industrial Applications : Used in coatings and sealants that require biocompatibility and chemical resistance.

Study 1: Drug Delivery Efficacy

A study investigated the use of this compound in enhancing the solubility of poorly soluble drugs. The results indicated a significant improvement in drug release profiles compared to conventional formulations, demonstrating its potential as a drug delivery enhancer.

Study 2: Surface Modification for Biocompatibility

Research focused on the surface modification of medical implants using this compound showed reduced protein adsorption and improved cell adhesion properties. This study highlighted its effectiveness in improving the biocompatibility of materials used in medical devices.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H30O3Si4C_{10}H_{30}O_3Si_4Multiple trimethylsilyloxy groups; high stability
HexamethyldisiloxaneC6H18O2Si2C_6H_{18}O_2Si_2Simpler structure; lower molecular weight
OctamethylcyclotetrasiloxaneC8H24O4Si4C_8H_{24}O_4Si_4Cyclic structure; higher thermal stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via sequential silylation reactions. A common approach involves reacting chlorosilanes with trimethylsilyloxy precursors under anhydrous conditions. For example, trimethylsilyl chloride can act as a silylating agent in the presence of a base (e.g., triethylamine) to replace hydroxyl or chloride groups . Solvent choice (e.g., toluene or THF) and temperature control (0–25°C) are critical to avoid side reactions like oligomerization. Yield optimization requires strict exclusion of moisture .
  • Data Source : Reaction parameters from analogous siloxane syntheses (e.g., hexamethyldisiloxane, CAS 107-46-0) are extrapolated here .

Q. How is this compound characterized spectroscopically, and what reference databases are authoritative?

  • Methodology :

  • NMR : <sup>29</sup>Si NMR is critical for identifying silicon environments. For example, trimethylsilyl groups resonate at δ −10 to −15 ppm, while silyloxy linkages appear at δ −60 to −70 ppm .
  • IR : Si-O-Si stretches are observed at 1000–1100 cm⁻¹, and Si-CH3 bands at 1250–1270 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight. Cross-reference with the NIST Chemistry WebBook (SRD 69) for spectral validation .
    • Table 1 : Key Spectral Benchmarks
TechniquePeaks/FeaturesReference
<sup>29</sup>Si NMRδ −12.5 ppm (trimethylsilyl)
IR1050 cm⁻¹ (Si-O-Si)

Advanced Research Questions

Q. What experimental challenges arise in controlling the degree of silyl substitution in related siloxanes, and how are these resolved?

  • Methodology : Steric hindrance from bulky trimethylsilyloxy groups often leads to incomplete substitution. Strategies include:

  • Stepwise Synthesis : Isolate intermediates (e.g., monosubstituted derivatives) before subsequent reactions.
  • Catalysis : Use Lewis acids (e.g., B(C6F5)3) to enhance silylation efficiency .
  • Analytical Monitoring : Track reaction progress via <sup>29</sup>Si NMR to identify incomplete substitution early .
    • Data Contradiction : Discrepancies in substituent distribution (e.g., silica dimethyl silylate derivatives) are reported due to variable reaction kinetics .

Q. How can computational modeling predict the hydrolytic stability of this compound in aqueous environments?

  • Methodology :

  • DFT Calculations : Model the energy barrier for hydrolysis at specific Si-O-Si linkages. Trimethylsilyl groups increase hydrophobicity, reducing water penetration into the siloxane backbone .
  • MD Simulations : Predict diffusion rates of water molecules through the siloxane matrix. Parameters like density (2.6 g/mL ) and solubility (2.3 ng/L ) inform boundary conditions.
    • Validation : Compare predicted degradation products (e.g., hexamethyldisiloxane) with experimental GC-MS data .

Q. What strategies resolve contradictions in solubility data reported for similar siloxanes?

  • Methodology : Discrepancies arise from impurities (e.g., residual oligomers) or measurement conditions. Solutions include:

  • Purification : Use fractional distillation (boiling point >245°C ) or size-exclusion chromatography.
  • Standardized Protocols : Measure solubility in benzene (a common solvent) at 20°C, as per CAS 107-52-8 .
    • Case Study : Tetradecamethylhexasiloxane (CAS 107-52-8) shows variable solubility (2.3 ng/L vs. literature 5 ng/L) due to trace moisture .

Properties

IUPAC Name

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYVSVZSPWHVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a slight odor; [Wacker Silicones MSDS]
Record name Siloxanes and Silicones, di-Me, Me hydrogen
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CAS No.

68037-59-2
Record name Siloxanes and Silicones, di-Me, Me hydrogen
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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